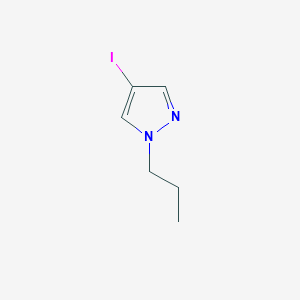

4-iodo-1-propyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-iodo-1-propyl-1H-pyrazole” is a member of pyrazoles and an organoiodine compound . It is a valuable intermediate for the synthesis of biologically active compounds . The molecular formula of this compound is C6H9IN2 .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis

The molecular structure of “4-iodo-1-propyl-1H-pyrazole” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms .Aplicaciones Científicas De Investigación

Heterobiaryls Synthesis

4-Iodopyrazole has been utilized in the indium-mediated synthesis of heterobiaryls . These heterobiaryls play a crucial role in drug discovery and materials science. Researchers have leveraged the reactivity of 4-iodopyrazole to create novel molecular structures with diverse properties .

Biologically Active Compound Synthesis

As an intermediate, 4-iodopyrazole serves as a valuable building block for the synthesis of biologically active compounds . Its iodination in the presence of iodine and ammonium hydroxide leads to the formation of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole derivatives . These derivatives can be further modified to develop new pharmaceutical agents or agrochemicals .

Antimicrobial and Antitumor Research

While specific studies on 4-iodopyrazole are limited, related pyrazole derivatives have demonstrated antimicrobial and antitumor activities. Researchers have explored the potential of pyrazole-based compounds in inhibiting bacterial growth and cancer cell proliferation. Further investigations could reveal similar properties for 4-iodopyrazole .

Safety and Hazards

Direcciones Futuras

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world .

Mecanismo De Acción

Target of Action

The primary targets of 4-Iodo-1-Propyl-1H-Pyrazole are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes. For instance, Alcohol dehydrogenases are involved in the metabolism of alcohol, while Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a cyclic peptide in Mycobacterium tuberculosis .

Mode of Action

It is known that mycocyclosin synthase catalyzes c-c bond formation between the carbons ortho to the phenolic hydroxyl of cyclo (l-tyr-l-tyr) (cyy) producing mycocyclosin . The compound can also use cyclo (L-Tyr-L-Phe) (cYF), cyclo (L-Tyr-L-Trp) (cYW) and cyclo (L-Tyr-L-3,4-dihydroxyphenylalanine) (cY-DOPA) as substrate .

Biochemical Pathways

The interaction with mycocyclosin synthase suggests a potential impact on the biosynthesis of mycocyclosin in mycobacterium tuberculosis

Result of Action

Given its interaction with Mycocyclosin synthase, it may influence the production of mycocyclosin in Mycobacterium tuberculosis

Propiedades

IUPAC Name |

4-iodo-1-propylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEZGGAVBDAFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-1-propyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)

![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2518785.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2518786.png)

![(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid](/img/structure/B2518790.png)

![8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518794.png)

![1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2518796.png)